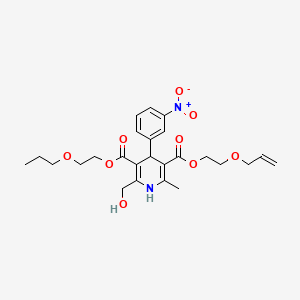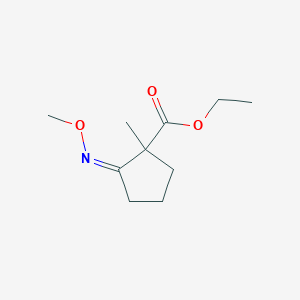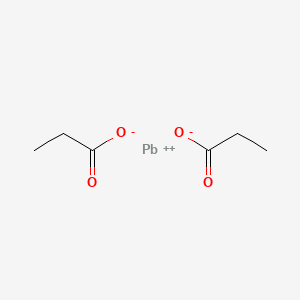
Lead dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead dipropionate is a chemical compound with the molecular formula Pb(C3H5O2)2. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a preservative and bactericide, finding applications in various industries such as leather, paint, and dyes .
準備方法
Synthetic Routes and Reaction Conditions: Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the reactants in an organic solvent to facilitate the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain the final product.
化学反応の分析
Types of Reactions: Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Various organic ligands can be introduced under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead(II) oxide (PbO)
Reduction: Elemental lead (Pb)
Substitution: Lead compounds with different organic ligands
科学的研究の応用
Lead dipropionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is studied for its antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in antimicrobial therapies.
Industry: It is widely used as a preservative and bactericide in the leather, paint, and dye industries.
作用機序
The mechanism of action of lead dipropionate involves its interaction with microbial cell membranes, leading to the disruption of cellular processes and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and energy production, making it effective as a bactericide.
類似化合物との比較
Lead acetate: Used in similar applications but has different solubility properties.
Lead propionate: Similar in structure but differs in its specific applications and reactivity.
Lead(II) oxide: Used in different industrial applications and has distinct chemical properties.
Uniqueness: Lead dipropionate is unique due to its specific solubility in organic solvents and its effectiveness as a preservative and bactericide. Its ability to undergo various chemical reactions also makes it versatile for different applications.
特性
CAS番号 |
42558-73-6 |
|---|---|
分子式 |
C6H10O4Pb |
分子量 |
353 g/mol |
IUPAC名 |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChIキー |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
正規SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
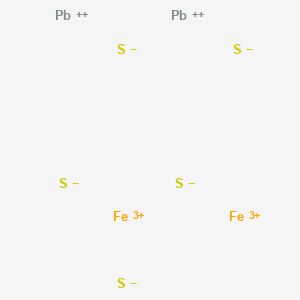
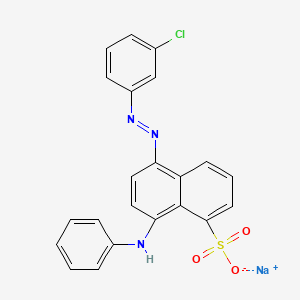
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
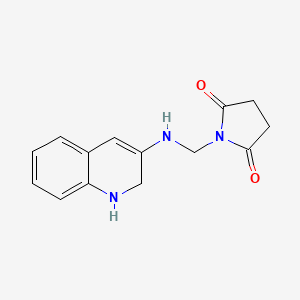
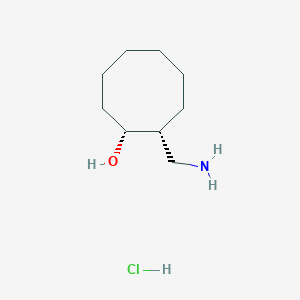
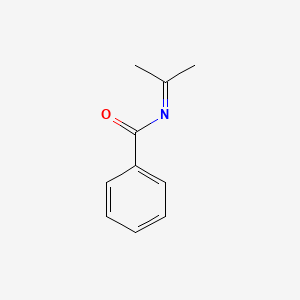
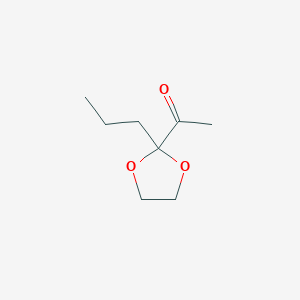
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

